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Compound of Interest

Compound Name: 5-bromo-3-nitro-1H-pyrazole

Cat. No.: B11906506 Get Quote

5-bromo-3-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, a

fundamental scaffold in medicinal chemistry. The strategic placement of a bromine atom and a

nitro group suggests its potential as a versatile building block for the synthesis of novel

pharmaceutical agents and materials.[1] Accurate and comprehensive structural confirmation is

the bedrock of any subsequent research and development. This guide serves as a detailed

manual for the spectroscopic characterization of 5-bromo-3-nitro-1H-pyrazole, providing not

only the protocols for data acquisition but also a deep dive into the theoretical basis for spectral

interpretation. As direct experimental data for this specific molecule is not widely published, this

document will focus on the predictive analysis and the self-validating methodologies required to

achieve unambiguous structural confirmation.

Molecular Structure and Atom Labeling
To ensure clarity in spectral assignments, the following numbering scheme for 5-bromo-3-
nitro-1H-pyrazole will be used throughout this guide.

Caption: Molecular structure and atom numbering for 5-bromo-3-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Core Skeleton
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule.[2] For 5-bromo-3-nitro-1H-pyrazole, both ¹H and ¹³C NMR
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are essential for unambiguous characterization.

Expertise & Experience: The Rationale Behind NMR
Experimental Design
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first

choice due to its ability to dissolve a wide range of polar organic compounds and its tendency

to slow the exchange of acidic protons, such as the N-H proton of the pyrazole, making it more

likely to be observed.[3] A standard 500 MHz or higher field spectrometer is recommended to

achieve optimal resolution of signals.[4]

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 5-bromo-
3-nitro-1H-pyrazole and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

Instrument Setup:

Acquire a ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation

delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or more) to achieve a

good signal-to-noise ratio.[5]

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or

more) will be necessary due to the low natural abundance of the ¹³C isotope.[5]

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent

peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ≈ 39.52 ppm).

Data Interpretation and Predicted Spectral Features
The structure of 5-bromo-3-nitro-1H-pyrazole predicts a simple yet informative NMR profile.

¹H NMR Predictions:

N1-H: A broad singlet is expected, likely in the downfield region (δ > 10 ppm), characteristic

of an acidic N-H proton on a heterocyclic ring. Its exact position and broadness will be highly

dependent on concentration and residual water in the solvent.
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C4-H: A sharp singlet is expected for the lone proton on the pyrazole ring. Due to the strong

electron-withdrawing effect of the adjacent nitro group at C3 and the electronegativity of the

bromine at C5, this proton is significantly deshielded and is predicted to appear downfield,

likely in the δ 7.5-8.5 ppm range.[6]

¹³C NMR Predictions:

The molecule possesses three distinct carbon atoms in the pyrazole ring.

C3: This carbon is attached to the strongly electron-withdrawing nitro group, which will shift

its resonance significantly downfield. It is expected to be in the δ 150-160 ppm region.[7]

C5: This carbon is attached to the bromine atom. The "heavy atom effect" of bromine

typically shifts the attached carbon's resonance upfield compared to an unsubstituted

carbon, but its position relative to the other carbons can vary. A predicted range is δ 110-125

ppm.

C4: This carbon is attached to a hydrogen atom and is situated between the two substituted

carbons. Its resonance is expected to be the most upfield of the three ring carbons, likely in

the δ 105-115 ppm region.

Predicted ¹H NMR

Data (in DMSO-d₆)

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

> 10 Broad Singlet 1H N1-H

7.5 - 8.5 Singlet 1H C4-H
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Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

150 - 160 C3

110 - 125 C5

105 - 115 C4

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is an indispensable tool for confirming the presence of specific functional

groups within a molecule.[8] For 5-bromo-3-nitro-1H-pyrazole, the most diagnostic signals will

be from the N-H and the nitro (NO₂) groups.

Experimental Protocol: Attenuated Total Reflectance
(ATR) or KBr Pellet

ATR (Preferred): Place a small, solid sample directly onto the ATR crystal of the FT-IR

spectrometer and apply pressure to ensure good contact.

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium

bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent

pellet using a hydraulic press.[9]

Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range.[9]

Data Interpretation and Predicted Spectral Features
The IR spectrum provides a molecular fingerprint, with several key expected absorptions.

N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹ due to the

stretching of the N-H bond.

C-H Stretch (Aromatic): A weaker absorption may be visible around 3000-3100 cm⁻¹

corresponding to the C4-H stretch.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pdf.benchchem.com/1600/An_In_depth_Technical_Guide_to_the_Infrared_Spectroscopy_of_Aromatic_Nitro_Compounds.pdf
https://www.benchchem.com/product/b11906506?utm_src=pdf-body
https://pdf.benchchem.com/1469/Application_Notes_and_Protocols_for_the_Analytical_Characterization_of_Pyrazole_Derivatives.pdf
https://pdf.benchchem.com/1469/Application_Notes_and_Protocols_for_the_Analytical_Characterization_of_Pyrazole_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11906506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NO₂ Asymmetric & Symmetric Stretches: The presence of the nitro group is confirmed by two

very strong and sharp absorption bands.[10] For aromatic nitro compounds, these are

typically found at:

Asymmetric stretch (ν_as): 1550-1475 cm⁻¹[8][11]

Symmetric stretch (ν_s): 1360-1290 cm⁻¹[8][11]

C=N and C=C Stretches: Absorptions corresponding to the pyrazole ring stretches are

expected in the 1600-1400 cm⁻¹ region. These may sometimes overlap with the strong nitro

group absorptions.

Predicted FT-IR Data

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3300 Medium, Broad N-H Stretch

3000 - 3100 Weak Aromatic C-H Stretch

1550 - 1475 Very Strong Asymmetric NO₂ Stretch

1360 - 1290 Very Strong Symmetric NO₂ Stretch

1600 - 1400 Medium-Weak C=N, C=C Ring Stretches

Mass Spectrometry (MS): Confirming Molecular
Weight and Formula
Mass spectrometry provides the exact molecular weight and crucial information about the

elemental composition and fragmentation of the molecule, serving as the final piece of the

structural puzzle.

Expertise & Experience: The Bromine Isotope Pattern
A key self-validating feature in the mass spectrum of a bromine-containing compound is its

isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal

abundance (~50.7% and ~49.3%, respectively). This results in the molecular ion appearing as
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a pair of peaks (M⁺ and M⁺+2) of almost equal intensity, which is a definitive indicator of the

presence of a single bromine atom.[12]

Experimental Protocol: Electron Ionization (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe.

Ionization: Use a standard electron ionization (EI) source at 70 eV.

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g.,

m/z 50-300).

Data Interpretation and Predicted Spectral Features
The molecular formula is C₃H₂BrN₃O₂. The monoisotopic mass is calculated to be

approximately 190.94 Da for the ⁷⁹Br isotope and 192.94 Da for the ⁸¹Br isotope.

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z ≈ 191

and 193. This is the most diagnostic feature.

Key Fragmentation Pathways: EI is a high-energy technique that causes fragmentation.

Logical losses from the molecular ion provide further structural confirmation.[13]

Loss of NO₂: A significant fragment resulting from the cleavage of the C-N bond, leading to

peaks at m/z 145 and 147 (M - 46).

Loss of NO: A subsequent loss of nitric oxide from the [M-O]⁺ fragment or other pathways

can occur.

Loss of Br: Cleavage of the C-Br bond would result in a fragment at m/z 112 (M - 79/81).
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Predicted Mass

Spectrometry Data (EI-MS)

m/z (relative intensity) Isotopic Pattern Assignment

191, 193 ~1:1 [M]⁺, Molecular Ion

145, 147 ~1:1 [M - NO₂]⁺

112 Single Peak [M - Br]⁺

Comprehensive Characterization Workflow
A robust structural elucidation relies on the integration of data from multiple spectroscopic

techniques. Each method provides a piece of the puzzle, and together they create a self-

validating system.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Final Confirmation

Synthesized Compound
(5-bromo-3-nitro-1H-pyrazole)

NMR Spectroscopy
(¹H & ¹³C) FT-IR Spectroscopy Mass Spectrometry

Identify C-H Framework
(Proton count, connectivity)

Confirm Functional Groups
(N-H, NO₂)

Determine Molecular Formula
& Bromine Presence (M⁺, M⁺+2)

Unambiguous Structure
Confirmation
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Click to download full resolution via product page

Caption: Integrated workflow for the spectroscopic characterization of 5-bromo-3-nitro-1H-
pyrazole.

Conclusion
The structural confirmation of 5-bromo-3-nitro-1H-pyrazole is achieved through a synergistic

application of NMR, IR, and Mass Spectrometry. The predicted ¹H NMR spectrum should show

two distinct singlets for the C4-H and N1-H protons. The ¹³C NMR will confirm the three unique

carbons of the pyrazole ring. The IR spectrum provides definitive evidence of the critical N-H

and NO₂ functional groups through their characteristic absorptions.[14] Finally, mass

spectrometry confirms the molecular weight and elemental composition, with the hallmark

M⁺/M⁺+2 isotopic pattern providing incontrovertible proof of the bromine atom's presence. By

following these protocols and interpretive guides, researchers can confidently validate the

synthesis and purity of this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pdf.benchchem.com/1469/Application_Notes_and_Protocols_for_the_Analytical_Characterization_of_Pyrazole_Derivatives.pdf
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-an-explosive-proposition
https://orgchemboulder.com/Spectroscopy/irtutor/nitrosir.shtml
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.whitman.edu/chemistry/edusolns_software/GC_LC_CE_MS_2017/CH%206%202017.pdf
http://openchemistryhelp.blogspot.com/2012/12/infrared-of-nitro-compounds.html?m=1
https://www.benchchem.com/product/b11906506#spectroscopic-data-for-5-bromo-3-nitro-1h-pyrazole
https://www.benchchem.com/product/b11906506#spectroscopic-data-for-5-bromo-3-nitro-1h-pyrazole
https://www.benchchem.com/product/b11906506#spectroscopic-data-for-5-bromo-3-nitro-1h-pyrazole
https://www.benchchem.com/product/b11906506#spectroscopic-data-for-5-bromo-3-nitro-1h-pyrazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11906506?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11906506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

